Cas no 74041-85-3 (Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI))

Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI) structure
74041-85-3 structure
Product Name:Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI)
CAS-nummer:74041-85-3
MF:C32H55N2O3
MW:515.790709733963
CID:567405
PubChem ID:11849104
Update Time:2025-04-19

Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Piperidinium, 1-[(2b,3a,5a,16b,17b)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-(9CI)
    • 3-deacetylvecuronium
    • [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
    • desacetylvecuronium
    • 3-Hydroxyvecuronium
    • 74041-85-3
    • UNII-7GJT8823H1
    • CHEBI:187362
    • Q27268251
    • Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-
    • VECURONIUM BROMIDE IMPURITY C [EP IMPURITY]
    • 3-Desacetylvecuronium
    • 3-DEACETYLVECURONIUM CATION
    • ORG-7268 CATION
    • 7GJT8823H1
    • 1-(17.BETA.-(ACETYLOXY)-3.ALPHA.-HYDROXY-2.BETA.-(PIPERIDIN-1-YL)-5.ALPHA.-ANDROSTAN-16.BETA.-YL)-1-METHYLPIPERIDINIUM
    • PIPERIDINIUM, 1-((2.BETA.,3.ALPHA.,5.ALPHA.,16.BETA.,17.BETA.)-17-(ACETYLOXY)-3-HYDROXY-2-(1-PIPERIDINYL)ANDROSTAN-16-YL)-1-METHYL-
    • Inchi: 1S/C32H55N2O3/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2/h23-30,36H,5-21H2,1-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
    • InChI-sleutel: KHTHYBVBGJQSIO-OOJCLDBCSA-N
    • LACHT: O(C(C)=O)[C@H]1[C@H](C[C@H]2[C@@H]3CC[C@H]4C[C@@H]([C@H](C[C@]4(C)[C@H]3CC[C@@]21C)N1CCCCC1)O)[N+]1(C)CCCCC1

Berekende eigenschappen

  • Exacte massa: 515.421
  • Monoisotopische massa: 515.421
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 4
  • Complexiteit: 851
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.8A^2
  • XLogP3: 6
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd